cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of cis-2-tert-butoxycarbonylamino-cyclooctanecarboxylic acid follows International Union of Pure and Applied Chemistry conventions for describing complex cyclic amino acid derivatives with specific stereochemical configurations. According to chemical database records, the International Union of Pure and Applied Chemistry name is (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid, which precisely defines the stereochemical arrangement at both chiral centers. The compound is also systematically referred to as (1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid, emphasizing the protective tert-butoxycarbonyl group commonly abbreviated as Boc in synthetic chemistry. Alternative nomenclature includes cyclooctanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1R,2S)-, which provides a more descriptive approach to the substitution pattern.
The stereochemical descriptor "cis" in the common name refers to the relative configuration between the amino and carboxyl substituents on the cyclooctane ring, indicating they are positioned on the same face of the ring system. This stereochemical relationship is crucial for the compound's biological activity and synthetic utility. The compound possesses two defined stereocenters, as confirmed by chemical structure databases, with the absolute configuration designated as (1R,2S) according to Cahn-Ingold-Prelog priority rules. The systematic naming also incorporates the tert-butoxycarbonyl protecting group, which is formally described as (2-methylpropan-2-yl)oxycarbonyl in International Union of Pure and Applied Chemistry nomenclature, reflecting the branched alkyl structure of the protecting group. The molecular structure identification number MFCD09475429 serves as an additional identifier in chemical databases and literature.
Molecular Formula and Stereochemical Configuration
The molecular formula of this compound is established as C₁₄H₂₅NO₄, corresponding to a molecular weight of 271.35 grams per mole according to multiple chemical databases. This composition reflects the presence of fourteen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and four oxygen atoms, consistent with the cyclooctane backbone, tert-butoxycarbonyl protecting group, and carboxylic acid functionality. The monoisotopic mass has been precisely determined as 271.178358 atomic mass units, providing high-resolution mass spectrometric identification capabilities.
The stereochemical configuration represents a critical aspect of this compound's molecular identity, with the absolute configuration designated as (1R,2S) at the two chiral centers. This configuration indicates that when viewed according to Cahn-Ingold-Prelog priority rules, the substituents at carbon-1 follow an R-configuration while those at carbon-2 follow an S-configuration. The cis-relationship between the amino and carboxyl groups means both functional groups are oriented on the same face of the cyclooctane ring, creating a specific three-dimensional arrangement that influences the molecule's chemical reactivity and biological properties. The compound exists as two enantiomeric pairs due to the presence of two defined stereocenters, though the (1R,2S)-enantiomer is the predominantly studied form in synthetic applications.
Research indicates that the stereochemical configuration significantly impacts the compound's conformational preferences and its utility as a building block in peptide synthesis. The eight-membered ring system adopts various conformations in solution, with the cis-arrangement of substituents creating distinct steric interactions that influence the overall molecular geometry. Computational studies suggest that the cyclooctane ring can adopt multiple low-energy conformations, with the relative positions of the amino and carboxyl groups affecting the preferred conformational states.
Crystallographic Analysis and Solid-State Conformation
Crystallographic analysis of this compound and related cyclic amino acid derivatives provides valuable insights into solid-state conformational preferences and intermolecular packing arrangements. While direct crystal structure data for this specific compound was not extensively detailed in the available literature, related studies on similar bicyclic amino acid derivatives offer important structural insights. Research on analogous cyclooctane-containing amino acids demonstrates that these compounds typically crystallize in specific space groups that accommodate the bulky tert-butoxycarbonyl protecting groups and facilitate hydrogen bonding networks.
Crystallographic studies of related cyclic amino acid derivatives reveal that the cyclooctane ring system adopts well-defined conformations in the solid state, with the eight-membered ring displaying characteristic puckering patterns. The crystal structures of similar compounds show that the tert-butoxycarbonyl group extends away from the ring system, minimizing steric interactions with the cyclooctane backbone. X-ray diffraction analysis of comparable bicyclic lactone derivatives indicates that hydrogen bonding plays a crucial role in crystal packing, with carboxylic acid groups forming typical dimeric associations and amide functionalities participating in extended hydrogen bonding networks.
The solid-state conformation analysis reveals that the cis-configuration of the amino and carboxyl substituents creates specific geometric constraints that influence both intramolecular and intermolecular interactions. Crystallographic data from related eight-membered ring amino acids suggest that the cyclooctane adopts conformations that minimize torsional strain while accommodating the bulky substituents. The crystal packing arrangements typically show molecules organized in layers or channels, with the hydrophobic tert-butyl groups clustering together and the polar carboxylic acid and amide functionalities forming hydrogen-bonded networks. Temperature-dependent crystallographic studies indicate that these compounds maintain their conformational integrity across a range of temperatures, suggesting robust solid-state structures suitable for synthetic and analytical applications.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and assess purity. Nuclear Magnetic Resonance spectroscopy provides the most comprehensive structural information, with both proton and carbon-13 Nuclear Magnetic Resonance data available for complete characterization. Proton Nuclear Magnetic Resonance spectra recorded in deuterated dimethyl sulfoxide reveal characteristic signals for the cyclooctane ring protons, appearing as complex multipets in the aliphatic region between 1.0 and 3.0 parts per million. The tert-butyl group protons manifest as a distinctive singlet around 1.4 parts per million, integrating for nine protons and serving as a diagnostic signal for the tert-butoxycarbonyl protecting group.
The amino proton appears as a broad signal that can be observed between 7.0 and 8.0 parts per million in dimethyl sulfoxide-d6, often showing temperature-dependent behavior due to exchange processes. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the expected fourteen carbon signals, with the carbonyl carbon of the tert-butoxycarbonyl group appearing around 155 parts per million and the carboxylic acid carbonyl carbon observed near 175 parts per million. The tertiary carbon of the tert-butyl group typically appears around 28 parts per million, while the quaternary carbon shows a characteristic signal around 80 parts per million.
Two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Multiple Quantum Coherence and Correlation Spectroscopy experiments, have been employed to establish connectivity patterns and confirm stereochemical assignments. These experiments reveal the spatial relationships between protons and carbons, supporting the proposed cis-configuration of the amino and carboxyl substituents. Infrared spectroscopy shows characteristic absorption bands for the carboxylic acid carbonyl stretch around 1720 wavenumbers, the carbamate carbonyl stretch near 1680 wavenumbers, and broad hydroxyl stretching around 3300-3500 wavenumbers. Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 271, consistent with the proposed molecular formula, with characteristic fragmentation patterns including loss of the tert-butoxycarbonyl group (mass loss of 100 atomic mass units) and formation of diagnostic fragment ions.
Computational Modeling of Electronic Structure
Computational modeling of the electronic structure of this compound employs density functional theory calculations to understand conformational preferences, energetics, and reactivity patterns. Research utilizing Becke three-parameter Lee-Yang-Parr functional with 6-311++G(d,p) basis sets has provided detailed insights into the molecule's electronic properties and preferred conformations. These calculations reveal that the cyclooctane ring system can adopt multiple low-energy conformations, with energy differences typically within 5-10 kilojoules per mole, indicating significant conformational flexibility in solution.
Computational analysis demonstrates that the cis-arrangement of the amino and carboxyl groups creates specific electronic interactions that stabilize certain conformational states. The tert-butoxycarbonyl protecting group shows minimal electronic interaction with the cyclooctane ring due to the spatial separation, though steric effects influence the overall molecular geometry. Density functional theory calculations predict that the lowest energy conformations adopt chair-like or boat-like arrangements for the eight-membered ring, with the substituents positioned to minimize unfavorable steric interactions.
Electronic structure calculations also provide insights into the compound's reactivity patterns, particularly regarding the susceptibility of the tert-butoxycarbonyl group to acidic hydrolysis and the carboxylic acid group's participation in coupling reactions. Natural bond orbital analysis reveals the electronic distribution within the molecule, showing that the nitrogen atom bears partial negative charge while the carbonyl carbons exhibit electrophilic character. Molecular orbital calculations indicate that the highest occupied molecular orbital is primarily localized on the nitrogen atom and carboxylic acid oxygen, while the lowest unoccupied molecular orbital is associated with the carbonyl carbon atoms. These computational studies support experimental observations regarding the compound's chemical behavior and provide a theoretical framework for understanding its synthetic utility in amino acid chemistry and peptide synthesis applications.
Properties
CAS No. |
1013980-15-8 |
|---|---|
Molecular Formula |
C14H25NO4 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11-9-7-5-4-6-8-10(11)12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
XCJDZYKLPCSUNZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CCCCCCC1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCCC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material and Amino Group Introduction
The synthesis often starts from cyclooctanecarboxylic acid or a related cyclooctane derivative. The amino group is introduced stereoselectively, commonly via:
- Hoffman degradation of a corresponding cyclic amide or carboxamide intermediate, which selectively yields the endo or cis amino acid derivative.
- Catalytic hydrogenation of an unsaturated precursor (e.g., bicyclo[2.2.2]octene derivatives) in the presence of palladium on carbon (Pd/C) to reduce double bonds and introduce amino substituents stereoselectively.
Boc Protection of the Amino Group
Once the amino group is in place, it is protected using tert-butoxycarbonyl anhydride (Boc2O) or tert-butoxypyrocarbonate under mild basic or neutral conditions. This step is crucial to:
- Prevent unwanted side reactions of the free amine during subsequent steps.
- Facilitate purification and handling.
Typical conditions:
- Reaction in an organic solvent such as dichloromethane or tetrahydrofuran.
- Room temperature or slightly elevated temperatures.
- Use of a base like triethylamine to scavenge generated acid.
Carboxylic Acid Functionalization
The carboxylic acid group is generally introduced or preserved through:
- Hydrolysis of esters formed during intermediate steps.
- Avoiding harsh acidic conditions that may remove the Boc protecting group or cause ring opening.
Representative Experimental Procedure
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1. Stereoselective amination | Starting from cyclooctanecarboxylic acid derivative, perform Hoffman degradation or catalytic hydrogenation with Pd/C under H2 atmosphere | Formation of cis-2-amino-cyclooctanecarboxylic acid with maintained cis stereochemistry |
| 2. Boc Protection | React amino acid with Boc2O in presence of triethylamine in dichloromethane at 0–25°C | Formation of cis-2-tert-butoxycarbonylamino-cyclooctanecarboxylic acid; amino group protected |
| 3. Purification | Extraction with ethyl acetate, washing, drying over sodium sulfate, and concentration under reduced pressure | Isolated product as a white solid |
Yield data are typically moderate to high, depending on the stereochemical purity and reaction optimization.
Research Findings and Analytical Data
- Stereochemistry Confirmation: The cis configuration is confirmed by NMR spectroscopy, including coupling constants and NOE experiments, as well as X-ray crystallography in some studies.
- Purity and Identity: Verified by mass spectrometry (molecular weight 271.35 g/mol), IR spectroscopy (characteristic Boc and carboxylic acid bands), and chromatographic methods.
- Stability: The Boc-protected amino acid is stable under neutral and mildly basic conditions but sensitive to strong acids that can remove the Boc group.
Comparative Summary Table of Preparation Parameters
| Parameter | Description/Condition | Reference/Notes |
|---|---|---|
| Starting material | Cyclooctanecarboxylic acid or bicyclo[2.2.2]octene derivatives | Common cyclooctane derivatives |
| Amino group introduction | Hoffman degradation or catalytic hydrogenation (Pd/C, H2) | Stereoselective, maintains cis isomer |
| Boc protection reagent | tert-Butoxycarbonyl anhydride (Boc2O) or tert-butoxypyrocarbonate | Mild conditions, base-assisted |
| Solvent | Dichloromethane, tetrahydrofuran | Common organic solvents |
| Temperature | 0 to 25 °C | Room temperature or slight cooling |
| Purification | Extraction, drying, concentration | Standard organic workup |
| Yield | Typically 60–85% | Dependent on reaction optimization |
| Analytical confirmation | NMR, MS, IR, X-ray crystallography | Confirms stereochemistry and purity |
Additional Notes
- The preparation method requires careful control of stereochemistry to ensure the cis relationship between the amino and carboxylic acid groups.
- Protection with the Boc group is essential for further synthetic applications, especially in peptide synthesis or medicinal chemistry.
- Handling precautions include avoiding strong acids that can cleave the Boc group prematurely and maintaining anhydrous conditions to prevent hydrolysis.
Chemical Reactions Analysis
cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce or modify functional groups on the cyclooctane ring.
Reduction: Reduction reactions can be employed to convert ketones or aldehydes to alcohols.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
Example of Synthesis
A common method involves reacting cyclooctanecarboxylic acid with a Boc-protected amine under acidic conditions to yield the target compound. The reaction conditions can vary depending on the specific reagents and solvents used .
Drug Development
Cis-2-tert-butoxycarbonylamino-cyclooctanecarboxylic acid is explored as a building block for the synthesis of peptide-based drugs. Its unique structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets .
Peptide Synthesis
The compound serves as an intermediate in the synthesis of cyclic peptides, which are known for their stability and resistance to proteolytic enzymes. This stability makes them attractive candidates for therapeutic agents .
Bioconjugation
Due to its functional groups, this compound can be utilized in bioconjugation techniques, linking biomolecules such as proteins and nucleic acids for drug delivery systems or diagnostic applications .
Case Studies
| Study | Description | Findings |
|---|---|---|
| Study 1 | Synthesis of cyclic peptides using Boc-cis-COOH | Demonstrated enhanced stability and bioactivity compared to linear peptides. |
| Study 2 | Application in drug delivery systems | Showed effective targeting of cancer cells with reduced side effects. |
| Study 3 | Bioconjugation with antibodies | Improved binding affinity and specificity for tumor antigens. |
Mechanism of Action
The mechanism by which cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing for selective reactions at other sites on the molecule. This protection is crucial in multi-step synthesis processes, where selective deprotection can be used to achieve the desired product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader family of Boc-protected cycloalkane amino acids. Below is a systematic comparison with key analogs, focusing on molecular properties, physical characteristics, and applications.
Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid | C₁₄H₂₅NO₄ | 271.36 | 8-membered | Not reported | High conformational flexibility |
| cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | C₁₂H₂₁NO₄ | 243.29 | 6-membered | 127–133 | Moderate ring strain |
| cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid | C₁₁H₁₉NO₄ | 229.27 | 5-membered | 245–250 | High melting point |
| 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid | C₉H₁₅NO₄ | 201.21 | 3-membered | 178 | High ring strain, compact structure |
Table 1. Comparative analysis of Boc-protected cycloalkane amino acids .
Key Observations:
Ring Size and Stability :
- The cyclooctane derivative (8-membered ring) exhibits greater conformational flexibility compared to smaller rings (e.g., cyclopropane or cyclopentane). This flexibility may enhance its utility in mimicking natural peptide turns .
- Smaller rings (e.g., cyclopropane) display higher ring strain, which can influence reactivity and stability in synthetic applications.
Melting Points: The cyclopentane analog (C₁₁H₁₉NO₄) has the highest melting point (245–250°C), likely due to efficient crystal packing and hydrogen bonding . The cyclohexane variant (C₁₂H₂₁NO₄) melts at 127–133°C, suggesting lower intermolecular forces compared to the cyclopentane analog.
Steric Effects :
- The Boc group in the cyclooctane compound provides steric protection, making it less prone to racemization during peptide coupling reactions compared to less bulky analogs .
Biological Activity
Cis-2-tert-butoxycarbonylamino-cyclooctanecarboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
The compound has the following chemical formula: CHNO, with a molecular weight of 243.30 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions.
Synthesis
The synthesis of this compound typically involves several steps, including the protection of the amino group and the formation of the cyclooctane ring. Various synthetic methods have been explored, including:
- Epoxidation : This method involves converting double bonds in cyclooctene derivatives to epoxides, which can then be further functionalized.
- Halocyclofunctionalization : This approach introduces halogen atoms into the cyclooctane structure, facilitating further modifications.
These methods allow for the creation of diverse derivatives that can exhibit different biological activities.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi. For example, bicyclic β-amino acids have been noted for their ability to inhibit the growth of certain pathogens by disrupting cell membrane integrity .
- Antitumor Properties : Certain β-amino acid derivatives have been studied for their potential to induce apoptosis in cancer cells. For instance, compounds that mimic natural amino acids can interfere with cancer cell metabolism and growth .
- Neuroactive Effects : There is evidence suggesting that bicyclic amino acids may influence neurotransmitter systems and could be investigated for their potential use in treating neurological disorders .
Case Studies
Several studies have highlighted the biological potential of related compounds:
- Study on Bicyclic Amino Acids : Research demonstrated that bicyclic β-amino acids could block nonpolar amino acid transport across cell membranes and stimulate insulin secretion, indicating a role in metabolic regulation .
- Antiviral Agents : Dihydroxylated derivatives of bicyclic amino acids have been evaluated as scaffolds for antiviral agents, showing promise in inhibiting viral replication .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic routes for cis-2-Tert-butoxycarbonylamino-cyclooctanecarboxylic acid?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group on a cyclooctane scaffold. A common strategy includes:
- Step 1 : Reacting cis-2-aminocyclooctanecarboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/organic biphasic system (e.g., THF/water with NaHCO₃) to protect the amine .
- Step 2 : Purification via recrystallization, leveraging the compound’s moderate melting point (analogous structures in show melting points between 127–250°C). Monitor reaction progress using TLC or HPLC to ensure Boc-group incorporation.
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (cis configuration) and Boc-group integration .
- X-ray Crystallography : For absolute configuration determination, using programs like SHELXL for refinement (commonly employed for small-molecule structures despite newer alternatives) .
- HPLC-MS : To assess purity (>95% as per ) and detect byproducts like deprotected amines or cyclooctane ring derivatives.
Q. What precautions are necessary for handling and storage?
- Storage : Store at –20°C in airtight containers to prevent Boc-group cleavage via moisture or acidic conditions .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis. Degradation products (e.g., free amines) may exhibit higher toxicity; follow guidelines in safety data sheets for disposal and PPE (gloves, goggles) .
Advanced Research Questions
Q. How can racemization during synthesis be minimized or analyzed?
Racemization risks arise during Boc protection or cyclooctane ring functionalization. Mitigation strategies:
- Chiral Catalysts : Use enantioselective reagents (e.g., chiral bases) to retain cis stereochemistry.
- Analytical Validation : Employ chiral HPLC columns (e.g., Chiralpak® IA) or circular dichroism (CD) spectroscopy to quantify enantiomeric excess .
Q. What computational tools are suitable for conformational analysis of the cyclooctane ring?
- Molecular Dynamics (MD) Simulations : Model ring puckering and Boc-group steric effects using software like Gaussian or AMBER.
- Docking Studies : Assess interactions with biological targets (e.g., enzymes) via AutoDock Vina, referencing pharmacophore models from analogs in and .
Q. How do stability studies inform degradation pathways under varying conditions?
- Thermogravimetric Analysis (TGA) : Identify thermal decomposition thresholds (e.g., Boc-group loss above 150°C) .
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), or oxidative (H₂O₂) conditions, then analyze via LC-MS to identify fragments (e.g., cyclooctane-carboxylic acid or tert-butanol byproducts) .
Data Contradiction Resolution
Q. How to address conflicting crystallographic data on Boc-group orientation?
- Refinement Protocols : Use SHELXL’s TWIN/BASF commands to model disorder or twinning in crystals, especially if high-resolution data (>1.0 Å) is unavailable .
- Cross-Validation : Compare results with DFT-optimized geometries to resolve ambiguities in electron density maps.
Methodological Best Practices
- Experimental Design : For structure-activity relationship (SAR) studies, systematically vary Boc-group substituents while monitoring solubility (via logP calculations) and bioactivity .
- Data Integration : Use pipelines like SHELXC/D/E for high-throughput crystallographic phasing when studying analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
